12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
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Overview
Description
12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is a complex organic compound that belongs to the class of phenanthroline derivatives. Phenanthroline derivatives are known for their versatile applications in coordination chemistry, where they act as ligands forming stable complexes with various metal ions
Preparation Methods
The synthesis of 12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one typically involves the condensation of 6-aminoquinaldine with aromatic aldehydes and cyclic β-diketones such as 1,3-cyclohexanedione or dimedone in butanol . The reaction conditions include heating the mixture under reflux to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring.
Common reagents and conditions used in these reactions include acetic acid, sodium nitrite, and nitrobenzene . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one has several scientific research applications:
Biology: The compound’s metal complexes are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of advanced functional materials, such as luminescent metallo-polymers.
Mechanism of Action
The mechanism of action of 12-(4-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one involves its ability to form complexes with metal ions. These complexes can interact with molecular targets, such as enzymes or DNA, leading to various biological effects. The pathways involved depend on the specific metal ion and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other phenanthroline derivatives, such as:
- 1,10-phenanthroline
- 4,7-phenanthroline
- 12-aryl-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-ones
Properties
Molecular Formula |
C24H21FN2O |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
12-(4-fluorophenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C24H21FN2O/c1-24(2)12-19-23(20(28)13-24)21(14-5-7-15(25)8-6-14)22-16-4-3-11-26-17(16)9-10-18(22)27-19/h3-11,21,27H,12-13H2,1-2H3 |
InChI Key |
OGQRMXILQWISSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC=C(C=C5)F)C(=O)C1)C |
Origin of Product |
United States |
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